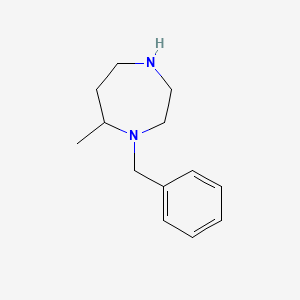
1-Benzyl-7-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-7-methyl-1,4-diazepane” is a synthetic substance . It is structurally similar to certain known bioactive molecules.
Synthesis Analysis
1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds. Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades . The synthetic schemes and reactivity of 1,4-diazepines have been discussed in various studies .Molecular Structure Analysis
The molecular formula of “1-Benzyl-7-methyl-1,4-diazepane” is C13H20N2 . It has a molecular weight of 204.311 . The exact mass is 204.162643 .Chemical Reactions Analysis
1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . 1,4-Diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .Physical And Chemical Properties Analysis
“1-Benzyl-7-methyl-1,4-diazepane” has a density of 1.0±0.1 g/cm3 . Its boiling point is 296.1±28.0 °C at 760 mmHg . The flash point is 113.0±15.0 °C .Aplicaciones Científicas De Investigación
Synthetic Routes and Biological Activities
1,4-Diazepines, including derivatives like 1-Benzyl-7-methyl-1,4-diazepane, are compounds with two nitrogen atoms in a seven-membered heterocyclic ring. These compounds are noteworthy for their extensive range of biological activities, making them a significant area of interest for medicinal chemistry and pharmaceutical research. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been a focus for decades due to their medicinal significance. These derivatives exhibit a variety of biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of activities underlines the potential of 1,4-diazepine derivatives, including 1-Benzyl-7-methyl-1,4-diazepane, for further exploration and development in pharmaceutical applications (Rashid et al., 2019).
Synthetic Approaches for Heterocyclic Compounds
The condensation of o-phenylenediamines with various electrophilic reagents has led to the development of methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines, indicating the versatility of diazepine frameworks in synthesizing heterocyclic compounds. This review highlights the significant role of 1,4-diazepine derivatives, such as 1-Benzyl-7-methyl-1,4-diazepane, in creating compounds with potential biological applications, including their use in designing molecules with enhanced pharmacological profiles (Ibrahim, 2011).
Environmental Persistence and Removal
The environmental occurrence, fate, and transformation of benzodiazepines, including derivatives structurally related to 1-Benzyl-7-methyl-1,4-diazepane, have been investigated in water treatment studies. These studies reveal the challenges associated with the persistence and removal of benzodiazepine derivatives from the environment, emphasizing the need for effective water treatment solutions to address the contamination by pharmaceutical compounds (Kosjek et al., 2012).
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of diazopinones , which are known to carry biological activity .
Biochemical Pathways
It is known that this compound is involved in the synthesis of diazopinones , which suggests that it may play a role in the biochemical pathways associated with these compounds.
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-7-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-7-8-14-9-10-15(12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKDAJPPEVSFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-7-methyl-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

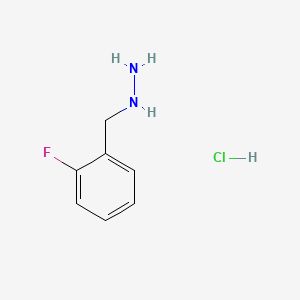
![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)
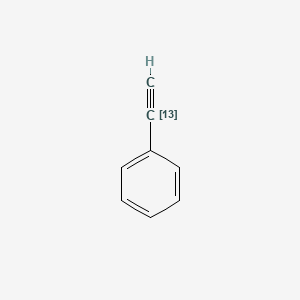
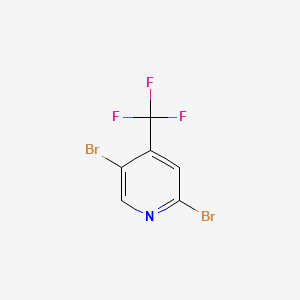
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)
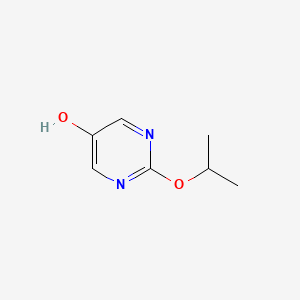
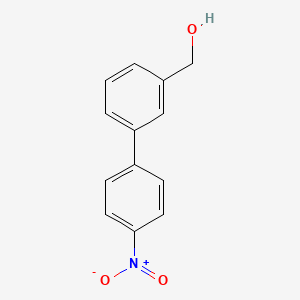
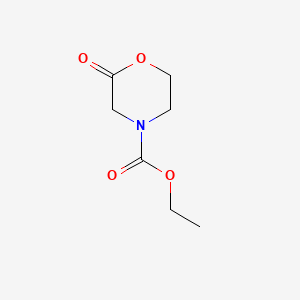
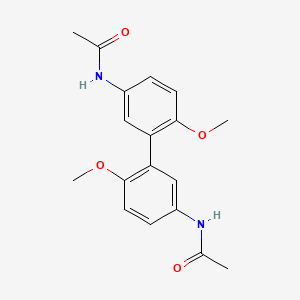
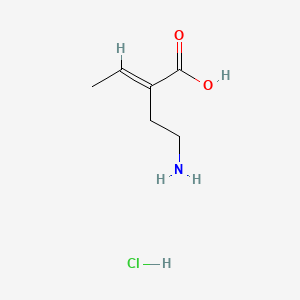
![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
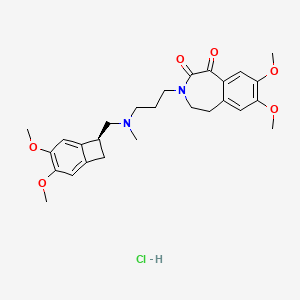
![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)
